molecular formula C6H10N2 B1584878 1-Ethyl-2-methyl-1H-imidazole CAS No. 21202-52-8

1-Ethyl-2-methyl-1H-imidazole

Cat. No. B1584878
CAS RN: 21202-52-8
M. Wt: 110.16 g/mol
InChI Key: NYYVCPHBKQYINK-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the class of imidazoles . It has a molecular formula of C6H10N2 and a CAS number of 21202-52-8 . It is a colorless liquid with a boiling point of 199 °C and a density of 0.97 g/mL .


Synthesis Analysis

1-Ethyl-2-methyl-1H-imidazole can be synthesized by different methods such as methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide, deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and alkylation with ethyl bromide, and condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization and methylation .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

1-Ethyl-2-methyl-1H-imidazole is a colorless liquid with a boiling point of 199 °C and a density of 0.97 g/mL . It is a heterocyclic compound that belongs to the class of imidazoles .

Scientific Research Applications

1. Synthesis of Polyurethane

  • Application Summary : 1-Ethyl-2-methylimidazole is used as a catalyst for the synthesis of polyurethane, a polymer used for coatings, adhesives, foams, and elastomers .

2. Synthesis of 1-(2-Hydroxyethyl)imidazole

  • Application Summary : 1-Ethyl-2-methylimidazole is used as a precursor for the synthesis of 1-(2-hydroxyethyl)imidazole, which is used as a corrosion inhibitor for metals in acidic environments .

3. Fabrication of 2D Metal-Organic Framework-5 (MOF-5) Nanosheet

  • Application Summary : 1-Ethyl-2-methylimidazole is used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .

4. Synthesis of Amorphous FeCoNi Ternary Hydroxide Nanosheets

  • Application Summary : 1-Ethyl-2-methylimidazole is used as an alkaline inducer in the synthesis of amorphous FeCoNi ternary hydroxide nanosheets, which are applicable as an active electrocatalyst for oxygen evolution reaction .

Safety And Hazards

The safety data sheet for imidazole suggests avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-ethyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVCPHBKQYINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334165
Record name 1-ethyl-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-1H-imidazole

CAS RN

21202-52-8
Record name N-Ethyl-2-methylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2-methylimidazol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ETHYL-2-METHYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6XT88X099
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OB Ovonramwen, BJ Owolabi… - … Society of Nigeria, 2021 - journals.chemsociety.org.ng
… -N-(3-chlorophen- yl)-1ethyl-2-methyl-1H-imidazole-4-sulphonamide were synthesised and … N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide exhibited moderate …
Number of citations: 3 journals.chemsociety.org.ng
OB Ovonramwen, BJ Owolabi, A Falodun - Tanzania Journal of Science, 2021 - ajol.info
… The in vitro antimicrobial studies of 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonyl(4-chloro-3-methyl)phenoxide and 5-chloro1-ethyl-2-methyl-1H-imidazole-4-sulfonyl-2-…
Number of citations: 4 www.ajol.info
M Gökçe - 2018 - open.metu.edu.tr
There is an increasing interest on the aromatic oxidative ring opening reactions due to their challenging features. Among these reactions, the ones using molecular oxygen attract even …
Number of citations: 1 open.metu.edu.tr
H Kim, S Collier, X Ge, J Xu, Y Sun, W Jiang… - Atmospheric …, 2019 - Elsevier
… (c) The NIST mass spectra of 5 imidazole compounds: 1H-imidazole (C 3 H 4 N 2 ), 4-Methylimidazole (C 4 H 6 N 2 ), 2-Ethylimidazole (C 5 H 8 N 2 ), 1-Ethyl-2-methyl-1H-imidazole (C …
Number of citations: 59 www.sciencedirect.com
H Kong, B Zhou, X Hu, X Wang… - Journal of Food …, 2018 - Wiley Online Library
… Xing, Jiang, Xiang, Fang, and Wang (2015) have found that the relative content of 1-ethyl-2-methyl-1H-imidazole in PLEO from Hubei Yingshan was highest (50.32%), while the relative …
Number of citations: 17 ifst.onlinelibrary.wiley.com

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